1-Isothiazol-4-yl-ethanone
Overview
Description
1-Isothiazol-4-yl-ethanone is an organic compound that belongs to the class of isothiazoles . Isothiazoles are organic compounds that consist of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The isothiazole ring is unsaturated and features an S-N bond .
Synthesis Analysis
The synthesis of isothiazolones, including this compound, can be achieved through the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Scientific Research Applications
Synthesis and Characterization
- A study by Ji et al. (2017) developed a simple and efficient method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a compound related to 1-Isothiazol-4-yl-ethanone, which is a key intermediate for the synthesis of prothioconazole, an agricultural fungicide. This process offers high yield and facile preparation under mild conditions, suitable for industrial application (Ji et al., 2017).
Structural and Antiviral Properties
- Romani et al. (2015) conducted a study on the structural, topological, and vibrational properties of a series of isothiazole derivatives with antiviral activities. The research utilized DFT calculations to study solvent effects and predict reactivities and behaviors in both gas and aqueous solution phases. This study provides insights into the potential of isothiazole derivatives, including those related to this compound, in antiviral applications (Romani et al., 2015).
Antimicrobial Activity
- The synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone were explored by Wanjari (2020). This research highlights the broad application of heterocyclic compounds in pharmaceuticals, demonstrating their importance in medicinal and drug research (Wanjari, 2020).
Corrosion Inhibition
- A study by Jawad et al. (2020) synthesized and characterized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) as a new corrosion inhibitor for mild steel in a corrosive environment. The research combined experimental and DFT approaches to demonstrate the compound's potential in protecting metals against corrosion, showcasing the diverse applications of compounds related to this compound in industrial settings (Jawad et al., 2020).
Mechanism of Action
Target of Action
1-Isothiazol-4-yl-ethanone, a derivative of the thiazole group, is a heterocyclic organic compound Thiazoles, the parent group of this compound, have been found to interact with various enzymes, particularly those with thiols at their active sites .
Mode of Action
It is known that isothiazolinones, a related group of compounds, inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . They form mixed disulfides upon treatment with such species .
Biochemical Pathways
Thiazoles, the parent group of this compound, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
Thiazoles, including 1-Isothiazol-4-yl-ethanone, have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. Specific interactions of this compound with enzymes or proteins have not been reported in the literature.
Molecular Mechanism
Thiazoles have been found to exert their effects through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(1,2-thiazol-4-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-2-6-8-3-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFVHNRSWSMVKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311716 | |
Record name | 1-(4-Isothiazolyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-36-8 | |
Record name | 1-(4-Isothiazolyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88511-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Isothiazolyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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